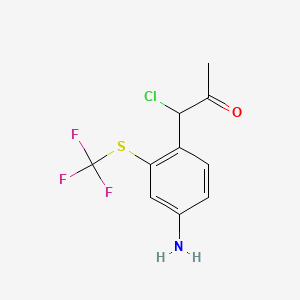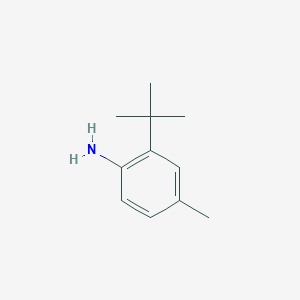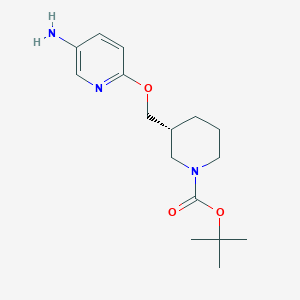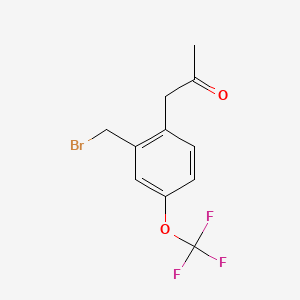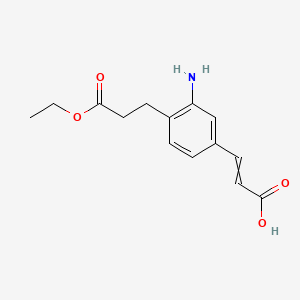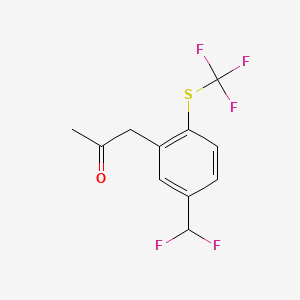
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that features both difluoromethyl and trifluoromethylthio groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of difluoromethyl and trifluoromethylthio groups to the phenyl ring. Common synthetic routes may involve:
Halogenation: Introduction of halogen atoms to the phenyl ring.
Substitution Reactions: Replacement of halogen atoms with difluoromethyl and trifluoromethylthio groups.
Ketone Formation: Introduction of the propan-2-one group through oxidation or other methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Replacement of functional groups on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathways Involved: Specific biochemical pathways affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)ethanone: Similar structure with an ethanone group instead of propan-2-one.
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)butan-2-one: Similar structure with a butan-2-one group.
Uniqueness
1-(5-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific combination of difluoromethyl and trifluoromethylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C11H9F5OS |
|---|---|
Peso molecular |
284.25 g/mol |
Nombre IUPAC |
1-[5-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9F5OS/c1-6(17)4-8-5-7(10(12)13)2-3-9(8)18-11(14,15)16/h2-3,5,10H,4H2,1H3 |
Clave InChI |
LEYBDSZYQRTWBK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)C(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



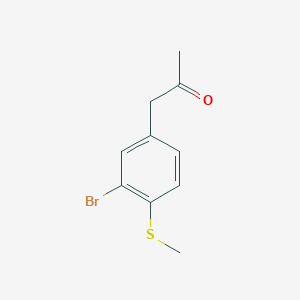
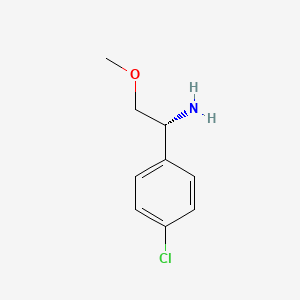
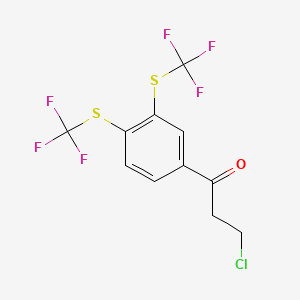
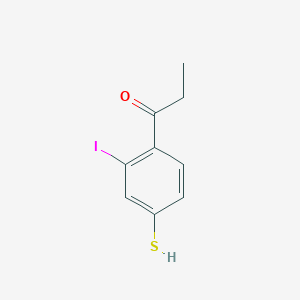
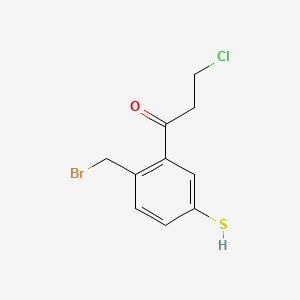
![6-methyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14052784.png)
